molecular formula C20H18N6O3 B2616450 4-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4H-chromene-2-carboxamide CAS No. 2034548-94-0

4-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4H-chromene-2-carboxamide

Cat. No.: B2616450
CAS No.: 2034548-94-0
M. Wt: 390.403
InChI Key: HLPKEYDTCWNBCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4H-chromene-2-carboxamide is a potent and selective ATP-competitive inhibitor of the Dual-specificity tyrosine-regulated kinase 1A (DYRK1A) source . DYRK1A is a protein kinase encoded by a gene located in the critical Down syndrome region of human chromosome 21, and its overexpression is implicated in the neurodevelopmental alterations associated with the condition source . Consequently, this compound serves as a crucial pharmacological tool for investigating the pathophysiological role of DYRK1A in Down syndrome and for probing kinase-mediated signaling pathways in neuronal development and function. Beyond neurobiology, research indicates that DYRK1A inhibition can regulate the proliferation of human pancreatic beta cells source , positioning this compound as a valuable probe for studying molecular mechanisms underlying diabetes and potential regenerative therapies. Its high selectivity and cell permeability make it an ideal candidate for in vitro and in vivo models aimed at deciphering DYRK1A-related biology and validating DYRK1A as a therapeutic target for multiple human disorders.

Properties

IUPAC Name

4-oxo-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O3/c27-14-11-16(29-15-6-2-1-5-13(14)15)20(28)21-12-19-23-22-17-7-8-18(24-26(17)19)25-9-3-4-10-25/h1-2,5-8,11H,3-4,9-10,12H2,(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLPKEYDTCWNBCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)C4=CC(=O)C5=CC=CC=C5O4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4H-chromene-2-carboxamide involves several steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the chromene ring, followed by the introduction of the triazolopyridazine moiety and the pyrrolidine ring. The final step involves the formation of the carboxamide group.

    Chromene Ring Formation: The chromene ring can be synthesized through a cyclization reaction involving a phenol derivative and an aldehyde under acidic conditions.

    Triazolopyridazine Moiety Introduction: The triazolopyridazine moiety is introduced through a series of reactions, including the formation of a hydrazine derivative, followed by cyclization with a nitrile compound.

    Pyrrolidine Ring Addition: The pyrrolidine ring is added through a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with the triazolopyridazine intermediate.

    Carboxamide Formation: The final step involves the reaction of the intermediate compound with an amine derivative to form the carboxamide group.

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce production costs. This can include the use of alternative reagents, catalysts, and reaction conditions.

Chemical Reactions Analysis

4-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromene ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the triazolopyridazine moiety, resulting in the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrrolidine ring, where various substituents can be introduced.

    Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine derivatives.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides).

Scientific Research Applications

4-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4H-chromene-2-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activities.

    Biology: It is studied for its potential as a bioactive molecule, with research focusing on its interactions with various biological targets, including enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly as an anticancer, antiviral, and antimicrobial agent.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity, for applications in electronics and photonics.

Mechanism of Action

The mechanism of action of 4-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects.

    Enzyme Inhibition: The compound can inhibit the activity of specific enzymes, such as kinases and proteases, by binding to their active sites and preventing substrate binding.

    Receptor Modulation: It can also interact with receptors, such as G-protein-coupled receptors (GPCRs), altering their signaling pathways and leading to changes in cellular responses.

    Pathway Involvement: The compound is involved in various cellular pathways, including apoptosis, cell cycle regulation, and immune response, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of the [1,2,4]Triazolo[4,3-b]Pyridazine Core

  • Ethyl N-benzoyl-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)glycinate: This compound, synthesized by Čuček and Verček , replaces the pyrrolidine group in the target molecule with a chloro substituent. The target compound’s pyrrolidine substitution likely enhances metabolic stability and receptor binding due to its nitrogen-rich, flexible structure.
Property Target Compound (Pyrrolidine Substituent) 6-Chloro Analog
Substituent at Position 6 Pyrrolidin-1-yl Chloro
LogP (Predicted) 2.8 2.1
Solubility (mg/mL) 0.15 0.08

Chromene-4-one Derivatives

  • Abaperidone (FI-8602) :
    A 7-substituted chromen-4-one with a propoxy-morpholine side chain . Unlike the target compound’s triazolopyridazine linkage, Abaperidone’s ether and hydroxymethyl groups confer distinct pharmacokinetic profiles. The carboxamide bridge in the target molecule may enhance metabolic stability compared to Abaperidone’s ester linkages.
Property Target Compound Abaperidone
Core Structure Chromene-2-carboxamide Chromen-4-one
Key Substituent Triazolopyridazine-pyrrolidine Morpholine-propoxy
Half-life (Predicted) 6–8 hours 3–4 hours

Pyrrolidine-Containing Carboxamides

  • (4aR)-N-[2-(6-Cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]pyrrolo[1,2-b]pyridazine-3-carboxamide : This patented compound shares a pyrrolidine-adjacent carboxamide linkage but incorporates a pyrrolo[1,2-b]pyridazine core instead of triazolopyridazine. The trifluoromethyl and morpholine groups enhance solubility and target affinity, whereas the target compound’s triazolopyridazine-pyrrolidine system may favor CNS penetration.

Carboxamide-Linked Heterocycles

  • 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide : This piperazine-carboxamide derivative highlights the versatility of carboxamide linkers in drug design. However, its benzoxazinone core and piperazine substituent differ significantly from the target’s chromene-triazolopyridazine system, suggesting divergent therapeutic applications (e.g., antipsychotic vs. anti-inflammatory).

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely involves microwave-assisted coupling (as in ) or triazolo-pyridazine annulation (). The pyrrolidine group can be introduced via nucleophilic substitution of a 6-chloro precursor .
  • Triazolopyridazine-pyrrolidine: CNS modulation (e.g., GABA receptor interaction) .

Biological Activity

The compound 4-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4H-chromene-2-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a chromene structure linked to a pyridazine and triazole moiety. This unique combination may contribute to its biological activity by allowing interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases and modulate cellular pathways. The following mechanisms have been proposed based on recent studies:

  • Kinase Inhibition : The compound has been shown to inhibit c-Met kinase, which is involved in cancer cell proliferation and survival. In vitro studies indicated that it exhibits significant cytotoxicity against several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.
  • Cell Cycle Arrest : The compound induces apoptosis in cancer cells through cell cycle arrest mechanisms. This was evidenced by flow cytometry analyses demonstrating increased sub-G1 populations in treated cells.
  • Reactive Oxygen Species (ROS) Generation : Studies suggest that the compound may increase ROS levels within cells, leading to oxidative stress and subsequent cell death.

Biological Activity and Efficacy

Recent research has highlighted the efficacy of this compound in various biological assays:

Cytotoxicity Studies

In vitro assays have demonstrated the following IC50 values against different cancer cell lines:

Cell LineIC50 Value (µM)
A5490.83 ± 0.07
MCF-70.15 ± 0.08
HeLa2.85 ± 0.74

These values indicate potent anti-tumor activity, particularly against MCF-7 cells, suggesting its potential as a therapeutic agent in oncology .

Case Studies

  • Study on c-Met Kinase Inhibition : A study evaluated the inhibitory effects of the compound on c-Met kinase using a dose-response approach. The results showed an IC50 value of 48 nM for c-Met inhibition, comparable to established inhibitors like Foretinib .
  • Apoptosis Induction : In another study, the compound was tested for its ability to induce apoptosis in HeLa cells through Annexin V-FITC/PI staining assays, confirming its role in promoting programmed cell death .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can purity be optimized?

The compound’s synthesis involves multi-step heterocyclic chemistry. A general approach includes:

  • Step 1 : Condensation of pyrrolidine with a triazolopyridazine precursor under reflux conditions, using DMF or toluene as solvents .
  • Step 2 : Coupling the intermediate with 4-oxo-chromene-2-carboxamide via carbodiimide-mediated amide bond formation (e.g., EDCI·HCl, HOBt) at 60°C for 18 hours .
  • Purity Optimization : Use column chromatography (silica gel, CH₂Cl₂/MeOH gradients) or recrystallization (DMF/Et₂O) to achieve ≥98% purity. Monitor by HPLC with UV detection at 254 nm .

Q. What spectroscopic techniques are critical for structural validation?

  • NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm pyrrolidine protons (δ 1.8–2.2 ppm), triazolopyridazine aromatic signals (δ 7.5–8.5 ppm), and chromene carbonyl (δ 165–170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .
  • IR : Detect carbonyl stretches (~1680 cm⁻¹) and amide N–H bonds (~3300 cm⁻¹) .

Q. How should researchers handle stability and storage?

  • Storage : Store at –20°C under inert gas (Ar/N₂) to prevent hydrolysis of the carboxamide group .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products (e.g., chromene ring oxidation) .

Advanced Research Questions

Q. How can computational methods improve reaction yield and selectivity?

  • Reaction Path Search : Use quantum chemical calculations (DFT/B3LYP) to model transition states and identify energetically favorable pathways for triazolopyridazine functionalization .
  • Solvent Optimization : COSMO-RS simulations to predict solvent effects on reaction kinetics, prioritizing low-polarity solvents (e.g., toluene) to minimize side reactions .
  • Machine Learning : Train models on similar triazolo compounds to predict optimal molar ratios (e.g., 1:1.2 for carboxamide coupling) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-Response Validation : Replicate assays (e.g., kinase inhibition) with standardized protocols (IC₅₀ ± SEM) across multiple cell lines (HEK293, HeLa) to control for variability .
  • Metabolite Profiling : Use LC-MS/MS to identify active metabolites (e.g., demethylated pyrrolidine derivatives) that may contribute to discrepancies .
  • Binding Mode Analysis : Perform molecular docking (AutoDock Vina) against crystallographic protein targets (PDB: 38P) to validate SAR hypotheses .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Core Modifications : Replace pyrrolidine with morpholine to test steric effects on target binding .
  • Chromene Substitutions : Introduce electron-withdrawing groups (e.g., –NO₂ at C-5) to enhance π-stacking interactions in kinase pockets .
  • Triazolo Ring Optimization : Synthesize [1,2,4]triazolo[4,3-a]pyrimidine analogs to compare binding affinity via SPR .

Q. What methodologies assess in vitro pharmacokinetic properties?

  • Permeability : Caco-2 monolayer assays (Papp > 1 × 10⁻⁶ cm/s indicates oral bioavailability) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss over 60 minutes .
  • CYP Inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates to predict drug-drug interaction risks .

Data Contradiction Analysis

Q. Why do solubility values vary across literature reports?

  • Experimental Conditions : Differences in pH (e.g., PBS vs. simulated gastric fluid) and cosolvents (DMSO vs. cyclodextrin) significantly alter measured solubility .
  • Solid-State Forms : Polymorph screening (PXRD) is essential; amorphous forms may exhibit 5–10× higher solubility than crystalline phases .

Q. How to address conflicting cytotoxicity results in cancer cell lines?

  • Cell Line Authentication : Confirm absence of mycoplasma contamination and cross-contamination via STR profiling .
  • Assay Interference : Test compound autofluorescence in MTT assays and validate with ATP-based methods (CellTiter-Glo) .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Carboxamide Coupling

ParameterOptimal ValueReference
Coupling ReagentEDCI·HCl/HOBt
SolventAnhydrous DMF
Temperature60°C
Reaction Time18 hours
Yield65–78%

Q. Table 2. Common Degradation Pathways

Stress ConditionDegradation ProductMitigation Strategy
Acidic HydrolysisChromene ring openingUse enteric coatings
Oxidation (40°C)Sulfoxide formationAdd antioxidants (BHT)
PhotolysisTriazolo ring cleavageStore in amber vials

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.